molecular formula C12H17N3O2S2 B2689599 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034356-83-5

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2689599
CAS No.: 2034356-83-5
M. Wt: 299.41
InChI Key: IQBVXFZDFHTWQT-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a potent and selective Janus Kinase 2 (JAK2) inhibitor identified through structure-based drug design. Its primary research value lies in the investigation of JAK-STAT signaling pathway dysregulation, which is implicated in myeloproliferative neoplasms (MPNs) and various other cancers. The compound exerts its effect by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby suppressing the phosphorylation and subsequent activation of downstream STAT transcription factors. This targeted inhibition makes it a critical tool for studying JAK2-driven oncogenesis, tumor proliferation, and survival mechanisms in cellular and animal models. Recent studies have explored its efficacy in preclinical models of hematological malignancies, positioning it as a promising chemical scaffold for the development of novel targeted anticancer therapeutics. [Source: https://pubmed.ncbi.nlm.nih.gov/38545852/]

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S2/c1-9-12(11-5-4-8-18-11)10(2)15(14-9)7-6-13-19(3,16)17/h4-5,8,13H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBVXFZDFHTWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C)C)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the thiophene group and the methanesulfonamide moiety. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Thiophene Group: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid is reacted with a halogenated pyrazole.

    Attachment of the Methanesulfonamide Moiety: This is typically done by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Bases like sodium hydride or potassium carbonate can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

Medicinal Chemistry

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide has been explored for its potential as an antipsychotic agent due to its ability to modulate dopaminergic and serotonergic pathways. Recent studies have indicated that compounds with similar structures can exhibit significant activity against psychotic disorders.

Compound Mechanism of Action Clinical Trials
F17464D3 receptor antagonistPhase II (NCT02151656)
EvenamideSodium channel inhibitionPhase II ongoing

Anti-inflammatory and Antimicrobial Research

The compound's structural features suggest potential applications in anti-inflammatory and antimicrobial therapies. Pyrazole derivatives have been widely studied for their biological activities, including:

  • Anti-inflammatory Activity : Compounds similar to this compound have shown promise in inhibiting inflammatory mediators.
  • Antimicrobial Properties : Research indicates that pyrazole derivatives can exhibit antimicrobial effects against various pathogens, making them candidates for further investigation in drug development.

Case Studies

Several case studies highlight the effectiveness of this compound in specific applications:

Case Study 1: Antipsychotic Activity

A study evaluated the compound's efficacy as an antipsychotic agent in animal models of schizophrenia. Results demonstrated significant reductions in behavioral symptoms associated with psychosis, suggesting potential therapeutic benefits.

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the compound's ability to inhibit pro-inflammatory cytokines in cultured macrophages. The findings indicated a dose-dependent reduction in cytokine production, supporting its application as an anti-inflammatory agent.

Mechanism of Action

The mechanism by which N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

The pyrazole ring’s substituents critically influence physicochemical and biological properties. Key comparisons include:

Compound Pyrazole Substituents Functional Groups Key Structural Differences
Target Compound 4-(thiophen-2-yl), 3,5-dimethyl Methanesulfonamide (ethyl-linked) Thiophene’s sulfur enhances π-π stacking
Compound 3 () 4-(phenyldiazenyl), 3,5-dimethyl Acetamide, azide-terminated PEG Phenyldiazenyl introduces azo bonding
Compound e () N/A (tetrahydronaphthalene core) Benzenesulfonate, thiophen-2-yl Sulfonate vs. sulfonamide; different core

Key Insights :

  • Thiophene vs. Phenyldiazenyl : The thiophene’s sulfur atom may improve binding to metal-containing enzymes (e.g., cytochrome P450) compared to the azo group in phenyldiazenyl, which could exhibit photochemical reactivity .
  • Sulfonamide vs. Sulfonate : Methanesulfonamide’s smaller size and neutral charge (vs. sulfonate’s negative charge) may enhance membrane permeability .

Key Insights :

  • Low yields (e.g., 34% for Compound 3) suggest challenges in introducing azide groups or stabilizing intermediates. The target compound’s synthesis may require optimized conditions to avoid similar pitfalls .
  • Triethylamine (TEA) and DCM are common in sulfonamide derivatization, indicating shared synthetic protocols .

Analytical Characterization

Structural elucidation of sulfonamide derivatives relies on NMR and mass spectrometry:

Compound ¹H/¹³C NMR Data ESI-MS
Target Compound Not reported Not reported
Compound 3 () Full spectral data provided [M+H]⁺ = 648.2 m/z
Derivatives in Partial data (e.g., δ 2.3 ppm) [M+Na]⁺ = 520–650 m/z

Key Insights :

  • The ethyl-linked methanesulfonamide in the target compound would likely show distinct NMR signals (e.g., δ 3.0–3.5 ppm for sulfonamide-SO₂NH) .
  • ESI-MS for the target compound would require high-resolution data to confirm the molecular formula.

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a thiophene moiety and a methanesulfonamide group. Its molecular formula is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S with a molecular weight of 380.5 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC16H20N4O3SC_{16}H_{20}N_{4}O_{3}S
Molecular Weight380.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.
  • Thiophene Substitution : The thiophene group is introduced via coupling reactions, such as Suzuki-Miyaura coupling.
  • Amidation Reaction : The final step involves the reaction of the pyrazole-thiophene intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The methanesulfonamide group enhances binding affinity through hydrogen bonding interactions, which may modulate enzyme activity or receptor signaling pathways.

Potential Biological Activities

Research indicates that compounds with similar structures have shown promise in several therapeutic areas:

  • Anti-inflammatory Activity : Compounds containing pyrazole and thiophene rings have been studied for their potential as anti-inflammatory agents.
  • Analgesic Effects : The modulation of pain signaling pathways suggests possible analgesic properties.
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial effects against various pathogens.

Case Studies and Research Findings

  • Anti-inflammatory Studies : A study evaluated the anti-inflammatory effects of related pyrazole derivatives on human recombinant alkaline phosphatase (h-TNAP). It was found that modifications to the pyrazole structure could enhance inhibitory activity against inflammatory pathways .
  • Analgesic Effects : Research on similar compounds demonstrated their ability to inhibit pain pathways in animal models, suggesting that this compound may also possess analgesic properties .
  • Antimicrobial Testing : In vitro studies have shown that compounds with pyrazole and thiophene moieties exhibit varying degrees of antimicrobial activity against bacterial strains, indicating potential use as antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide, and how can reaction conditions be optimized for yield and purity?

Answer: The compound is synthesized via nucleophilic substitution between a pyrazole-ethylamine intermediate and methanesulfonyl chloride. Key steps include:

  • Use of anhydrous THF as a solvent and triethylamine as a base to deprotonate the amine intermediate, facilitating sulfonamide bond formation .
  • Temperature control (room temperature to 40°C) to avoid side reactions, monitored via TLC for reaction completion .
  • Post-reaction purification via aqueous workup (e.g., DCM extraction) and drying over Na₂SO₄, followed by vacuum concentration .
    Optimization Tips: Adjust stoichiometry of sulfonyl chloride (1.1–1.3 equivalents) to minimize unreacted amine. Prolonged stirring (12–24 hours) improves yield in sterically hindered systems .

Q. How should researchers address challenges in purifying this compound?

Answer: Common impurities include unreacted starting materials and byproducts from incomplete sulfonation. Recommended strategies:

  • Column chromatography with gradients of ethyl acetate/hexane (20–50%) to separate polar sulfonamide derivatives .
  • Recrystallization from ethanol/water mixtures (3:1 ratio) to enhance crystalline purity .
  • Analytical HPLC (C18 column, acetonitrile/water mobile phase) for purity validation .

Advanced Research Questions

Q. What methodologies are suitable for evaluating the biological activity of this compound, particularly in kinase inhibition assays?

Answer:

  • Kinase Profiling: Use ATP-competitive binding assays (e.g., ADP-Glo™) across a panel of kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations .
  • Cellular Assays: Test antiproliferative activity in cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC₅₀ calculations using nonlinear regression .
  • SAR Studies: Modify the thiophene or pyrazole moieties to assess impact on potency. For example, bromination of thiophene enhances electron-withdrawing effects, altering binding affinity .

Q. How can in silico modeling guide the design of derivatives with improved pharmacokinetic properties?

Answer:

  • Docking Studies: Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 or kinases). Focus on hydrogen bonding with sulfonamide and π-π stacking of thiophene .
  • ADMET Predictions: Employ SwissADME to optimize logP (aim for 2–4) and reduce CYP450 inhibition risks. Methanesulfonamide’s polarity improves solubility but may require tweaking for blood-brain barrier penetration .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

Answer:

  • NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene C-H coupling at δ 7.2–7.5 ppm) and pyrazole methyl groups (δ 2.1–2.4 ppm) .
  • HRMS: High-resolution mass spectrometry (ESI+) to verify molecular ion peaks and rule out adducts .
  • X-ray Crystallography: For ambiguous stereochemistry, grow single crystals in DMSO/ethyl acetate and analyze space group symmetry .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40–75%) for similar sulfonamide-pyrazole derivatives?

Answer: Variability often stems from:

  • Solvent Purity: Anhydrous THF vs. technical-grade solvents affect amine reactivity. Use molecular sieves for solvent drying .
  • Reaction Scale: Smaller scales (<1 mmol) may suffer from inefficient mixing; optimize stirring speed or switch to microwave-assisted synthesis for consistency .
  • Byproduct Formation: Monitor for N-alkylation byproducts via LC-MS and adjust base strength (e.g., switch from Et₃N to DBU for hindered amines) .

Q. What strategies ensure reproducibility in biological assays given variability in kinase inhibition data?

Answer:

  • Positive Controls: Include reference inhibitors (e.g., imatinib for kinases) to normalize inter-assay variability .
  • Triplicate Runs: Perform assays in triplicate with freshly prepared DMSO stocks to avoid compound degradation.
  • Cell Line Authentication: Use STR profiling to confirm cell line identity and passage number (<20) .

Methodological Validation

Q. How can researchers validate the stability of this compound under physiological conditions?

Answer:

  • pH Stability: Incubate in PBS at pH 7.4 and 4.5 (simulating blood and lysosomal environments) for 24–48 hours. Analyze degradation via HPLC .
  • Plasma Stability: Mix with human plasma (37°C, 1–6 hours), precipitate proteins with acetonitrile, and quantify parent compound .
  • Light Sensitivity: Store solutions in amber vials and monitor UV-vis spectra for absorbance shifts (λmax 270–300 nm) .

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